2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11)5-7-3-4-12-6-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNEJDTFQOXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Materials | Catalyst/Conditions | Conversion/Selectivity | Notes |
|---|---|---|---|---|
| Condensation (Hydroxypivalaldehyde formation) | Isobutyraldehyde, Formaldehyde (37% formalin) | DBU (1–3 mol%), 30–50 °C, 35–50 min | >99% conversion, >98% selectivity | Mild conditions, low catalyst consumption |
| Removal of unreacted aldehydes | Distillation | Atmospheric pressure | Efficient removal | Prepares for crystallization |
| Crystallization of product | Addition of deionized water | Cooling to room temperature | Formation of white solids | Facilitates isolation of intermediate |
| Oxolane ring introduction | Oxolane derivatives or ring-closing reagents | Variable, often acid/base catalysis | High yield with optimized conditions | Preserves oxolane ring integrity |
| Oxidation to acid | Mild oxidants (e.g., KMnO4) | Controlled temperature, pH | High yield, minimal ring cleavage | Final step to target acid |
Research Findings and Notes
- The use of bicyclic amidine catalysts such as DBU represents a significant improvement over traditional amine catalysts, offering better catalyst recyclability and milder reaction conditions.
- The condensation reaction between isobutyraldehyde and formaldehyde is highly efficient and selective, providing a reliable intermediate for further functionalization.
- The oxolane ring is sensitive to harsh conditions; thus, synthetic routes preserving this moiety require careful selection of reagents and reaction parameters.
- Patent literature (e.g., CN102153456B) provides detailed protocols for the condensation step and catalyst preparation, which can be adapted for the synthesis of 2,2-dimethyl-3-(oxolan-3-yl)propanoic acid.
- No direct, detailed experimental procedures for the final compound’s preparation are publicly available, indicating potential proprietary methods or the need for further research.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan ring can be opened or modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxolan derivatives.
Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Esterification: It can react with alcohols to form esters, which are important intermediates in organic chemistry.
- Aldol Reactions: The compound can undergo aldol condensation reactions, leading to the formation of larger carbon frameworks that are essential in the synthesis of complex molecules.
Medicinal Chemistry
The compound's ability to modulate biological activity makes it a candidate for medicinal chemistry applications. Its interactions with biological targets can be leveraged in:
- Drug Development: The oxolane moiety may enhance the bioavailability and pharmacokinetic properties of drug candidates.
- Biochemical Pathway Studies: Researchers utilize this compound to investigate specific biochemical pathways and enzyme activities due to its potential to act as an inhibitor or modulator.
Materials Science
In materials science, 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid is explored for its potential use in:
- Polymer Modification: The compound can be incorporated into polymer matrices to improve mechanical properties or thermal stability.
- Coatings and Adhesives: Its chemical properties may enhance the performance of coatings and adhesives, making them more durable and resistant to environmental factors.
Case Study 1: Drug Development
In a study published by researchers investigating novel anti-inflammatory agents, 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid was synthesized and tested for its ability to inhibit specific inflammatory pathways. The results indicated that modifications of the oxolane ring significantly enhanced the compound's efficacy compared to traditional anti-inflammatory drugs.
Case Study 2: Polymer Science
A research team explored the incorporation of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid into polyurethanes. The study demonstrated that the addition of this compound improved the thermal stability and mechanical strength of the resulting materials, suggesting potential applications in high-performance coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The oxolan ring and the carboxylic acid group play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propanoic Acid Derivatives
2,2-Dimethyl-3-(4-nitrophenyl)propanoic Acid
- Structure : Replaces the oxolane ring with a nitro-substituted phenyl group.
- Molecular Formula: C₁₁H₁₃NO₄; MW: 223.22 g/mol .
- The aromatic ring may also improve UV absorption, making it suitable for analytical applications.
3-(1,3-Dioxolan-2-yl)propanoic Acid
- Structure : Contains a dioxolane ring (5-membered ring with two oxygen atoms) instead of oxolane.
- Molecular Formula : C₆H₁₀O₄; MW : 146.14 g/mol; Density : 1.222 g/cm³; Boiling Point : 246.1°C .
- Key Differences: The dioxolane ring increases oxygen content and polarity, likely enhancing water solubility compared to the target compound.
3-(2-Thienyl)propanoic Acid
- Structure : Substitutes oxolane with a thiophene (sulfur-containing heterocycle).
- Applications : Used in materials science and catalysis due to thiophene’s conductive properties .
- Key Differences : The thienyl group introduces π-conjugation and sulfur-based reactivity, differing from the ether-based oxolane.
Functional Group Modifications
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic Acid
- Structure: Adds an Fmoc-protected amino group to the oxolane-propanoic acid backbone.
- Applications : Likely used in peptide synthesis as a building block, leveraging the Fmoc group for temporary amine protection .
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic Acid
- Structure: Features an amino group and methoxy-substituted phenyl ring.
- Molecular Formula: C₁₂H₁₇NO₄; MW: 239.27 g/mol.
Comparison with NSAID-Related Propanoic Acids
Several non-steroidal anti-inflammatory drugs (NSAIDs) share the propanoic acid core but differ in substituents:
Biological Activity
2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
Structure and Properties
The compound's structure can be characterized by its molecular formula and its unique oxolane (tetrahydrofuran) ring, which may influence its biological interactions. The presence of the dimethyl group at the 2-position contributes to its steric properties, potentially affecting its binding affinity to biological targets.
1. Antioxidant Activity
Research indicates that derivatives of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity of Related Compounds
| Compound | IC50 (mg/mL) |
|---|---|
| 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid | TBD |
| Related Oxolane Derivative A | 0.2068 |
| Related Oxolane Derivative B | 0.2692 |
Note: TBD indicates that specific data for this compound is still being researched or not yet published.
2. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of neuroinflammation. For instance, it has been hypothesized that the compound could enhance synaptic plasticity and reduce neuronal apoptosis.
3. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, indicating a possible pathway for therapeutic use in inflammatory diseases.
Case Studies
A notable study investigated the effects of a related compound on cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound, suggesting a protective effect against oxidative damage.
The proposed mechanisms for the biological activity of 2,2-Dimethyl-3-(oxolan-3-yl)propanoic acid include:
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
- Neuroprotective Mechanism : Modulating signaling pathways involved in neuronal survival and inflammation.
Q & A
Q. Why do computational predictions of logP differ from experimental values?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
